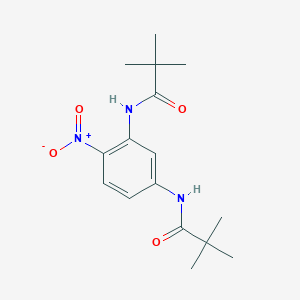![molecular formula C22H18ClNO3 B4010121 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010121.png)
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Übersicht
Beschreibung
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders.
Wirkmechanismus
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This receptor subtype is widely distributed throughout the central and peripheral nervous systems and plays a key role in pain processing, learning, and memory. Activation of α4β2 nAChRs by 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception and mood.
Biochemical and Physiological Effects:
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to produce potent analgesic effects in preclinical models of pain. It has also been shown to produce antidepressant-like effects in animal models of depression. Moreover, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its potency and specificity for α4β2 nAChRs. This allows for precise modulation of pain processing and mood without affecting other receptor subtypes. However, one of the limitations of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the development of more soluble analogs of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione on pain processing and mood. Finally, there is potential for the development of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione-based therapies for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Conclusion:
In conclusion, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders. It acts as a potent agonist of α4β2 nAChRs, leading to the release of various neurotransmitters that modulate pain perception and mood. While 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several advantages, such as its potency and specificity, it also has limitations, such as poor solubility. Nevertheless, there are several potential future directions for research on 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, including the development of more soluble analogs and the investigation of its long-term effects on pain processing and mood.
Wissenschaftliche Forschungsanwendungen
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders. It has been shown to be effective in preclinical models of neuropathic, inflammatory, and cancer-related pain. Moreover, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and spinal cord injury.
Eigenschaften
IUPAC Name |
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-15-8-9-17(16(11-15)20(25)12-4-2-1-3-5-12)24-21(26)18-13-6-7-14(10-13)19(18)22(24)27/h1-5,8-9,11,13-14,18-19H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHTYPNRHAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)


![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4010071.png)
![2-(1-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4010072.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010078.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(methylthio)benzamide](/img/structure/B4010079.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4010092.png)
![N-cyclopropyl-5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4010097.png)
![4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)
![ethyl 4-({[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4010117.png)